molecular formula C6H3BrFIO B15387015 4-Bromo-5-fluoro-2-iodophenol

4-Bromo-5-fluoro-2-iodophenol

Cat. No.: B15387015
M. Wt: 316.89 g/mol
InChI Key: KKRLLFVPZWZFCI-UHFFFAOYSA-N
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Description

4-Bromo-5-fluoro-2-iodophenol is a halogenated phenolic compound featuring bromine (Br), fluorine (F), and iodine (I) substituents at positions 4, 5, and 2, respectively, on the aromatic ring. Its molecular formula is C₆H₃BrFIO, with an average molecular weight of 333.35 g/mol (estimated based on analogous structures) . The compound’s reactivity is influenced by the electron-withdrawing effects of the halogens, making it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals.

Properties

Molecular Formula

C6H3BrFIO

Molecular Weight

316.89 g/mol

IUPAC Name

4-bromo-5-fluoro-2-iodophenol

InChI

InChI=1S/C6H3BrFIO/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H

InChI Key

KKRLLFVPZWZFCI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)Br)I)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

The following table compares 4-Bromo-5-fluoro-2-iodophenol with key analogs, highlighting substituent positions, molecular properties, and applications:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Applications/Reactivity
This compound Br (4), F (5), I (2) C₆H₃BrFIO 333.35 Pharmaceutical intermediates, Suzuki couplings (inferred)
2-Bromo-4-chloro-5-iodophenol Br (2), Cl (4), I (5) C₆H₃BrClIO 333.35 Halogen exchange reactions, agrochemical synthesis
4-Bromo-5-chloro-2-fluorophenol Br (4), Cl (5), F (2) C₆H₃BrClFO 255.45 Antibacterial agent precursors
2-Bromo-4,5-difluorophenol Br (2), F (4,5) C₆H₃BrF₂O 223.00 Building block for fluorinated polymers
4-Bromo-5-fluoro-2-nitrophenol Br (4), F (5), NO₂ (2) C₆H₃BrFNO₃ 264.00 Nitration studies, explosive precursors

Key Findings from Research

  • Reactivity Trends: Iodine vs. Chlorine/Bromine: The presence of iodine in this compound enhances its utility in Ullmann or Sonogashira couplings due to iodine’s superior leaving-group ability compared to chlorine or bromine . Fluorine Effects: Fluorine’s electronegativity increases the acidity of the phenolic -OH group (pKa ~8–9, estimated), facilitating deprotonation in nucleophilic substitutions .
  • Thermal and Physical Properties: Analogs like 2-bromo-5-fluoro-4-iodophenol (CAS 1564796-94-6) lack explicit melting/boiling points in the evidence, but halogen-rich phenols generally exhibit high densities (>1.6 g/cm³) and moderate solubility in polar aprotic solvents . Nitro-substituted analogs (e.g., 4-Bromo-5-fluoro-2-nitrophenol) display elevated thermal instability, with decomposition observed near 150°C .
  • Applications in Drug Discovery: 4-Bromo-5-chloro-2-fluorophenol (CAS 1805518-69-7) is a precursor to triazole-based antimicrobial agents, highlighting the role of halogen diversity in bioactivity . Difluoro-substituted analogs (e.g., 2-Bromo-4,5-difluorophenol) are critical in synthesizing fluorinated drug candidates with enhanced metabolic stability .

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